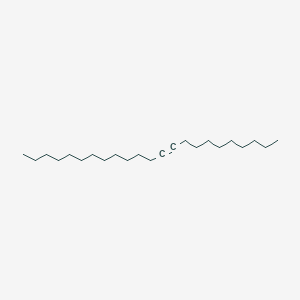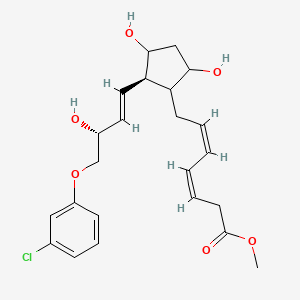
16-(3-Chlorophenoxy)-17,18,19,20-tetranor-3,4-cis-didehydro-pgf2-beta methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-(3-Chlorophenoxy)-17,18,19,20-tetranor-3,4-cis-didehydro-pgf2-beta methyl ester is a synthetic compound derived from prostaglandin analogs Prostaglandins are lipid compounds that have diverse hormone-like effects in animals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 16-(3-Chlorophenoxy)-17,18,19,20-tetranor-3,4-cis-didehydro-pgf2-beta methyl ester involves several steps, including selective protection and deprotection of hydroxy groups, oxidation, and elimination reactions. One documented method involves the selective protection of hydroxy groups in cloprostenol methyl ester, followed by oxidation of the C11-OH group and DBU-promoted elimination of the 9-acetoxy group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of automated synthesis and purification systems can enhance efficiency and consistency in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
16-(3-Chlorophenoxy)-17,18,19,20-tetranor-3,4-cis-didehydro-pgf2-beta methyl ester can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (Lithium aluminium hydride) for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxy groups can yield ketones or aldehydes, while reduction of double bonds can produce saturated compounds.
Applications De Recherche Scientifique
16-(3-Chlorophenoxy)-17,18,19,20-tetranor-3,4-cis-didehydro-pgf2-beta methyl ester has several scientific research applications:
Chemistry: Used as a model compound for studying prostaglandin analogs and their reactions.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Potential therapeutic applications due to its structural similarity to natural prostaglandins.
Mécanisme D'action
The mechanism of action of 16-(3-Chlorophenoxy)-17,18,19,20-tetranor-3,4-cis-didehydro-pgf2-beta methyl ester involves its interaction with specific molecular targets, such as prostaglandin receptors. These interactions can modulate various signaling pathways, leading to diverse biological effects. The compound’s structural modifications enhance its stability and selectivity, making it a valuable tool for studying prostaglandin-related mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
16-(3-Chlorophenoxy)-17,18,19,20-tetranorprostaglandin F2 alpha: Another prostaglandin analog with similar structural features.
Cloprostenol: A synthetic prostaglandin analog used in veterinary medicine.
Uniqueness
16-(3-Chlorophenoxy)-17,18,19,20-tetranor-3,4-cis-didehydro-pgf2-beta methyl ester is unique due to its specific structural modifications, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
64775-52-6 |
|---|---|
Formule moléculaire |
C23H29ClO6 |
Poids moléculaire |
436.9 g/mol |
Nom IUPAC |
methyl (3Z,5Z)-7-[(2R)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hepta-3,5-dienoate |
InChI |
InChI=1S/C23H29ClO6/c1-29-23(28)10-5-3-2-4-9-19-20(22(27)14-21(19)26)12-11-17(25)15-30-18-8-6-7-16(24)13-18/h2-8,11-13,17,19-22,25-27H,9-10,14-15H2,1H3/b4-2-,5-3-,12-11+/t17-,19?,20-,21?,22?/m1/s1 |
Clé InChI |
FDLAWQMKYQSKSJ-BARMCTQFSA-N |
SMILES isomérique |
COC(=O)C/C=C\C=C/CC1[C@H](C(CC1O)O)/C=C/[C@H](COC2=CC(=CC=C2)Cl)O |
SMILES canonique |
COC(=O)CC=CC=CCC1C(CC(C1C=CC(COC2=CC(=CC=C2)Cl)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


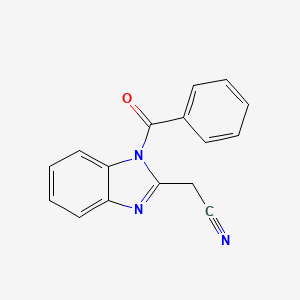
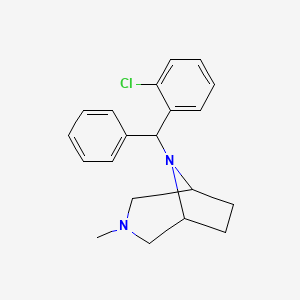
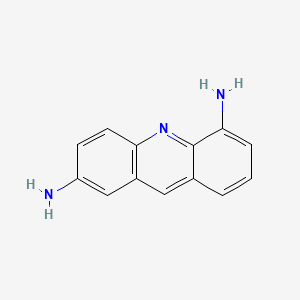

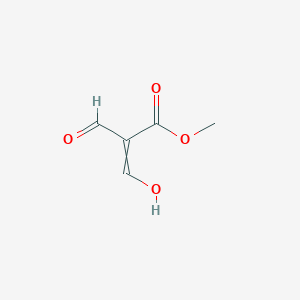
![6-[(Diethylamino)oxy]-2,6-dimethyloct-7-EN-2-OL](/img/structure/B14487301.png)
![3-Chloro-4-phenyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid](/img/structure/B14487302.png)
![[(3-Methyl-2-nitrobut-3-en-1-yl)sulfanyl]benzene](/img/structure/B14487307.png)

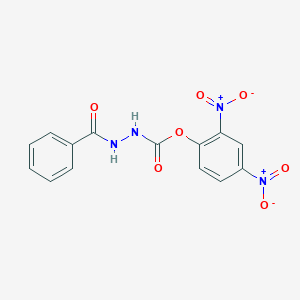
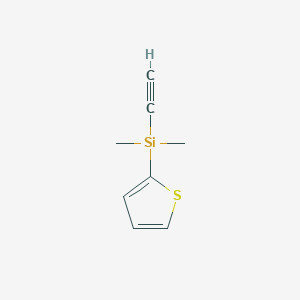
![(2R)-2-[[2-carboxy-2-[(2-phenylacetyl)amino]ethenyl]amino]-3-methyl-3-sulfanylbutanoic acid](/img/structure/B14487337.png)
![Cyclohexanone, 2,6-bis[5-(dimethylamino)-2,4-pentadienylidene]-](/img/structure/B14487338.png)
